![molecular formula C16H16N4O4 B2416191 3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-38-2](/img/structure/B2416191.png)

3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

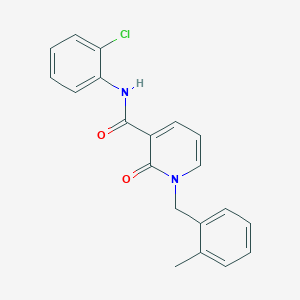

The compound “3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, an oxazole ring, a pyrrolidine ring, and an oxazolidinone ring . These types of structures are often found in biologically active compounds, including drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple heterocyclic rings. The pyridine ring is a six-membered ring with one nitrogen atom, the oxazole ring is a five-membered ring with one nitrogen atom and one oxygen atom, the pyrrolidine ring is a five-membered ring with one nitrogen atom, and the oxazolidinone ring is a five-membered ring with one nitrogen atom and two oxygen atoms . These rings likely contribute to the compound’s chemical properties and potential biological activity .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

- Generation of Nonstabilized Azomethine Ylides : Heating α-amino acids with various carbonyl compounds generates nonstabilized azomethine ylides through the elimination of water and carbon dioxide, involving intermediary 5-oxazolidinones. This route facilitates the synthesis of pyrrolidines, pyrrolines, and oxazolidines, showcasing the compound's role in organic synthesis (Tsuge et al., 1987).

- Catalysis and Synthesis : The oxazolidinone framework is utilized as a catalyst in aldol reactions, indicating its potential in facilitating various organic transformations (Isart et al., 2008).

- Double 1,3-Dipolar Cycloadditions : Utilizing nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones for double 1,3-dipolar cycloadditions, leading to the diastereoselective synthesis of pyrrolidine-containing tetracyclic compounds (Zhang et al., 2019).

Antimicrobial Activity

- Nitrogen-Carbon-Linked (Azolylphenyl)Oxazolidinone Antibacterial Agents : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone compounds exhibit antibacterial activity against Gram-negative organisms, expanding the spectrum of activity of this class of antibiotics (Genin et al., 2000).

- Platelet Activating Factor Antagonists : Compounds featuring pyridin-3-yl substituted oxazolidinones are potent antagonists of platelet activating factor (PAF), useful in treating PAF-related disorders (Summers and Albert, 1987).

Corrosion Inhibition

- Theoretical Study on Corrosion Inhibition : A derivative of oxazolidin-5-one has been examined as a corrosion inhibitor for carbon steel surfaces, demonstrating the compound's potential in materials science applications (Kubba and Al-Joborry, 2021).

Miscellaneous Applications

- Catalytic and Synthetic Applications : Oxazolidinones are instrumental in various catalytic and synthetic processes, including cycloadditions and synthesis of pyrrolidines and oxazoles, highlighting their versatility in organic chemistry (Lemen and Wolfe, 2010).

Propiedades

IUPAC Name |

3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-15(13-8-14(24-18-13)11-2-1-4-17-9-11)19-5-3-12(10-19)20-6-7-23-16(20)22/h1-2,4,8-9,12H,3,5-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZSSNICGEVNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrazol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416114.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)

![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)